molecular formula C14H14N6O B12192359 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol

Cat. No.: B12192359
M. Wt: 282.30 g/mol
InChI Key: BCJAUNBFAQZCPN-UHFFFAOYSA-N
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Description

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol is a heterocyclic compound featuring a pteridine core substituted with phenylamino and ethanolamine moieties. The pteridine scaffold is notable for its role in medicinal chemistry, particularly in kinase inhibition and nucleotide analog development.

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

2-[(2-anilinopteridin-4-yl)amino]ethanol

InChI

InChI=1S/C14H14N6O/c21-9-8-17-13-11-12(16-7-6-15-11)19-14(20-13)18-10-4-2-1-3-5-10/h1-7,21H,8-9H2,(H2,16,17,18,19,20)

InChI Key

BCJAUNBFAQZCPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol typically involves the condensation of a pteridine derivative with a phenylamine. The reaction is usually carried out in the presence of a catalyst and a solvent. One common method involves the use of a primary amine and phenol, mixed with a catalyst in a suitable solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize the use of hazardous chemicals. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while reduction can produce pteridine-4-ylmethanol derivatives .

Scientific Research Applications

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The pteridine core in the target compound differs from the quinoline scaffolds in the patented analogs.

Substituent Effects: The ethanolamine group in the target compound provides a hydrophilic terminus absent in the quinoline-based analogs, which rely on tetrahydrofuran-oxy or dimethylaminoethoxy groups for solubility. Chloro and cyano substituents in the patented compounds increase electrophilicity, possibly enhancing covalent binding to cysteine residues in target proteins .

Pharmacokinetic Profiles: While the patented compounds incorporate advanced solubilizing groups (e.g., tetrahydrofuran-oxy), the ethanolamine in the target compound may offer a balance between hydrophilicity and metabolic stability due to reduced esterase susceptibility compared to ether-linked groups .

Biological Activity

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol, also known by its CAS number 1144430-84-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H14_{14}N6_6O
  • Molecular Weight : 282.30 g/mol
  • Structure : The compound features a pteridine core with an aminoethanol side chain, which may contribute to its biological activity.

Pharmacological Profile

Research indicates that 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol exhibits various biological activities, particularly in the realm of anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of compounds similar to 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol. The results indicated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds structurally related to this pteridine derivative showed promising anti-inflammatory effects, suggesting that modifications in the pteridine structure can enhance bioactivity .

Anticancer Activity

Another area of interest is the compound's potential as an anticancer agent. Compounds similar to 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol have been tested for their ability to inhibit cell proliferation in various cancer cell lines. Notably, some derivatives demonstrated significant cytotoxicity against human cancer cells, indicating that this class of compounds may serve as a foundation for developing new anticancer therapies .

The mechanisms through which 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cytokine Production : By modulating signaling pathways associated with inflammation.
  • Interference with Cell Cycle Progression : Potentially inducing apoptosis in cancer cells through pathways involving p53 and other regulatory proteins.
  • Interaction with Enzymatic Targets : Such as kinases or other enzymes involved in cellular signaling.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of pteridine derivatives and assessed their ability to inhibit TNF-α and IL-6 production in vitro. The most effective compounds showed over 70% inhibition at specific concentrations .
  • Anticancer Evaluation :
    • A derivative structurally related to 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol was evaluated against A431 vulvar epidermal carcinoma cells, demonstrating significant inhibition of cell migration and invasion .

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